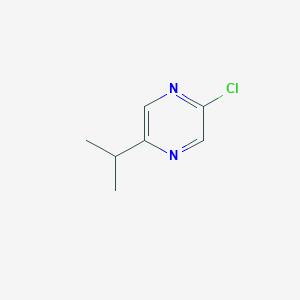
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 2-position, a methoxyphenyl group at the 4-position, and a phenyl group at the 6-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
科学研究应用
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
相似化合物的比较
Similar Compounds
2-Chloro-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a pyrimidine ring.
2-Chloro-4-methoxypyridine: Contains a pyridine ring and a methoxy group but lacks the phenyl group.
Uniqueness
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxyphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC 名称 |
2-chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2O/c1-21-14-9-7-13(8-10-14)16-11-15(19-17(18)20-16)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI 键 |
BAUQSVUTAKMRTI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


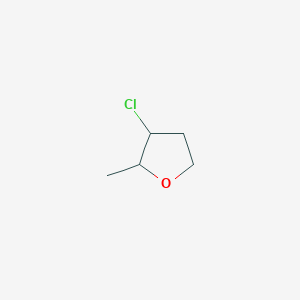
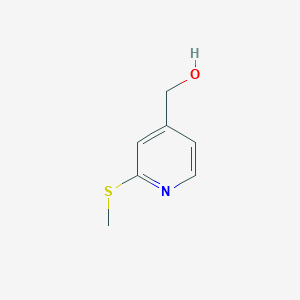
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
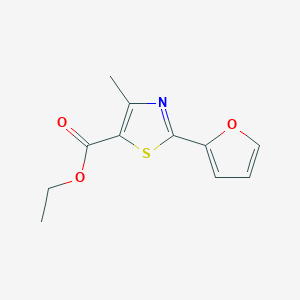

![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
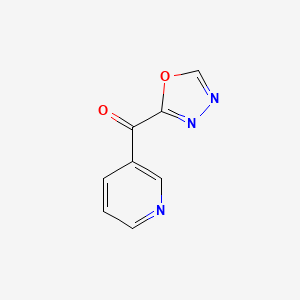

![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

